Product packaging for DL-Ornithine(Cat. No.:CAS No. 616-07-9)

DL-Ornithine

Cat. No.: B1595655
CAS No.: 616-07-9
M. Wt: 132.16 g/mol
InChI Key: AHLPHDHHMVZTML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

DL-Ornithine is a non-proteinogenic diaminocarboxylic acid supplied for laboratory research purposes. The racemic mixture presents unique opportunities for investigating amino acid metabolism and enzyme stereospecificity. With a molecular formula of C5H12N2O2 and a molecular weight of 132.16 g/mol , its structure features both alpha-amino and side-chain amino functional groups, making it a molecule of significant interest in metabolic pathway studies. Researchers utilize this compound to probe the urea cycle, particularly in comparative studies with its biologically active L-isomer to understand the structural requirements of the enzymes involved, such as ornithine transcarbamylase. Its applications extend to in vitro studies of polyamine biosynthesis, where it serves as a metabolic precursor, and in microbiological research for studying bacterial arginine metabolism. The compound is also relevant in the synthesis of more complex molecules and as a standard in analytical chemistry for method development. This product is strictly "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Always refer to the safety data sheet prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H12N2O2 B1595655 DL-Ornithine CAS No. 616-07-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-diaminopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2/c6-3-1-2-4(7)5(8)9/h4H,1-3,6-7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHLPHDHHMVZTML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26445-53-4
Record name Ornithine, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26445-53-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID00860383
Record name Ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00860383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

616-07-9, 33960-23-5
Record name (±)-Ornithine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=616-07-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ornithine DL-form
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616079
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC169844
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169844
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00860383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-ornithine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.513
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ORNITHINE, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2381769MQC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Dl Ornithine in Core Metabolic Pathways

Central Role in the Urea (B33335) Cycle (Ornithine Cycle)

The urea cycle, also known as the ornithine cycle, is a vital metabolic pathway that primarily occurs in the liver. patsnap.com Its main function is to convert highly toxic ammonia (B1221849), a byproduct of amino acid catabolism, into the much less toxic compound urea, which can then be safely excreted by the kidneys. patsnap.comlibretexts.org Ornithine is a central component of this cycle, acting as a crucial intermediate that is continuously regenerated. patsnap.comwikipedia.org

Mechanism of Ammonia Detoxification and Nitrogen Disposal

The urea cycle is the body's primary mechanism for detoxifying ammonia. patsnap.comcaringsunshine.com Accumulation of ammonia is toxic to the central nervous system and can lead to severe health consequences. libretexts.org The cycle effectively captures two nitrogen atoms, one from ammonia and one from aspartate, and incorporates them into a single molecule of urea. DL-Ornithine's role is fundamental to this process, as it facilitates the conversion of these nitrogenous waste products into excretable urea. creative-proteomics.comnih.gov

Ornithine as a Carrier Molecule in Urea Synthesis

Ornithine functions as a carrier molecule within the urea cycle. patsnap.com It initiates the cycle by combining with carbamoyl (B1232498) phosphate (B84403) in the mitochondria to form citrulline. patsnap.comlibretexts.org This citrulline molecule is then transported to the cytosol, where it undergoes a series of reactions, ultimately leading to the production of arginine. The final step of the cycle involves the cleavage of arginine to produce urea and regenerate ornithine, which is then transported back into the mitochondria to begin a new cycle. patsnap.com This cyclical process, with ornithine as the recurring substrate, is indispensable for continuous ammonia detoxification. patsnap.com

Enzymatic Reactions and Key Intermediates

The urea cycle involves a series of five enzymatic reactions, with several key intermediates. The cycle begins in the mitochondria and continues in the cytoplasm of liver cells.

StepEnzymeSubstratesProductsLocation
1Carbamoyl Phosphate Synthetase I (CPS1)NH₄⁺, HCO₃⁻, 2ATPCarbamoyl Phosphate, 2ADP, PiMitochondria
2Ornithine Transcarbamylase (OTC)Carbamoyl Phosphate, OrnithineCitrulline, PiMitochondria
3Argininosuccinate (B1211890) Synthetase (ASS)Citrulline, Aspartate, ATPArgininosuccinate, AMP, PPiCytosol
4Argininosuccinate Lyase (ASL)ArgininosuccinateArginine, FumarateCytosol
5Arginase (ARG1)Arginine, H₂OUrea, OrnithineCytosol

Ornithine transcarbamylase (OTC) is a key enzyme in the urea cycle that catalyzes the formation of citrulline from ornithine and carbamoyl phosphate. patsnap.com This reaction takes place in the mitochondrial matrix. nih.gov The activity of OTC is crucial for the progression of the urea cycle. The enzyme follows an ordered mechanism where it first binds to carbamoyl phosphate, which induces a conformational change that allows for the binding of ornithine. nih.gov The regulation of OTC can be influenced by factors such as substrate availability. In some organisms, zinc has been shown to act as an allosteric regulator of OTC. nih.gov

Carbamoyl Phosphate Synthetase I (CPS1) catalyzes the first and rate-limiting step of the urea cycle, the synthesis of carbamoyl phosphate from ammonia, bicarbonate, and ATP. nih.govmedscape.com This mitochondrial enzyme's activity is allosterically activated by N-acetylglutamate. Research suggests that CPS1 can form a complex with other mitochondrial urea cycle enzymes, including OTC, which may facilitate the channeling of the labile carbamoyl phosphate directly to OTC. nih.gov In some bacteria, ornithine can act as an allosteric activator of carbamoyl phosphate synthetase, enhancing its affinity for ATP. acs.org

Arginase is the final enzyme in the urea cycle, catalyzing the hydrolysis of arginine to produce urea and regenerate ornithine. creative-proteomics.commdpi.com This reaction occurs in the cytosol. The regenerated ornithine is then transported back into the mitochondria to participate in another round of the cycle. patsnap.com The activity of arginase is essential for the completion of the cycle and the continuous detoxification of ammonia. creative-proteomics.com There are two isoforms of arginase: Arginase I, which is predominantly found in the liver and is the primary enzyme involved in the urea cycle, and Arginase II, which is found in extrahepatic tissues. mdpi.commedscape.com Arginase requires manganese ions (Mn²⁺) for its activity. davuniversity.org

Carbamoyl Phosphate Synthetase (CPS1) Interactions

Inter-organ Metabolism and Systemic Ammonia Homeostasis

The management of ammonia, a toxic byproduct of amino acid metabolism, is critical for physiological stability and requires a coordinated effort between various organs. nih.gov The liver is the primary site for ammonia detoxification through the urea cycle, where ornithine is a key participant. nih.govnih.gov

In the liver, ornithine combines with carbamoyl phosphate to form citrulline, a crucial step in converting ammonia into the less toxic compound, urea. patsnap.comnih.govpatsnap.com This urea is then released into the bloodstream and excreted by the kidneys. wikipedia.org The synthesis of arginine from citrulline primarily occurs through an intestinal-renal axis. nih.gov Citrulline is synthesized in the mitochondria of intestinal enterocytes from precursors like glutamine, glutamate (B1630785), and proline. nih.gov This citrulline is then released into the bloodstream and taken up by the kidneys, where it is converted to arginine. nih.govembopress.org

Beyond the liver, other tissues contribute to ammonia homeostasis. For instance, skeletal muscle can release ammonia, which is then transported to the liver for detoxification. derangedphysiology.com The inter-organ transport of nitrogen is largely facilitated by glutamine, which carries ammonia in a non-toxic form. derangedphysiology.com Ornithine's role is integral to this systemic network, as its availability in the liver directly impacts the capacity of the urea cycle to manage the body's ammonia load. patsnap.commetwarebio.com Deficiencies in urea cycle enzymes, such as ornithine transcarbamylase (OTC), can lead to the accumulation of toxic ammonia levels, a condition known as hyperammonemia. metwarebio.comfrontiersin.org

Precursor in Polyamine Biosynthesis

This compound is the essential starting material for the synthesis of polyamines, a class of polycations vital for numerous cellular functions. patsnap.comwikipedia.orgfrontiersin.org These molecules, including putrescine, spermidine (B129725), and spermine (B22157), are crucial for cell growth, proliferation, and differentiation. aging-us.compnas.org

Ornithine Decarboxylase (ODC) and Putrescine Formation

The first and rate-limiting step in polyamine biosynthesis is the decarboxylation of ornithine to form putrescine. wikipedia.orguniprot.org This reaction is catalyzed by the enzyme ornithine decarboxylase (ODC). wikipedia.org The mechanism involves the binding of the cofactor pyridoxal (B1214274) phosphate (PLP) to a lysine (B10760008) residue on ODC, which then reacts with ornithine to facilitate its decarboxylation into putrescine. wikipedia.orgacs.org The activity of ODC is tightly regulated within the cell, responding to various growth signals and the intracellular levels of polyamines themselves in a negative feedback loop. wikipedia.orgnih.gov

Subsequent Synthesis of Spermidine and Spermine

Once putrescine is formed, it serves as the foundation for the synthesis of the higher-order polyamines, spermidine and spermine. wikipedia.orgfrontiersin.org This process involves the sequential addition of aminopropyl groups, which are donated by decarboxylated S-adenosylmethionine (dcSAM). researchgate.netsmpdb.ca

Two distinct enzymes catalyze these steps:

Spermidine synthase transfers an aminopropyl group from dcSAM to putrescine, forming spermidine. researchgate.netsmpdb.ca

Spermine synthase then adds another aminopropyl group from dcSAM to spermidine to produce spermine. researchgate.netsmpdb.ca

The synthesis of these higher polyamines is crucial, as spermidine and spermine are essential for many cellular processes. nih.gov

Regulation of Cell Growth, Proliferation, and Differentiation

Polyamines are fundamentally involved in the regulation of cell growth, proliferation, and differentiation. aging-us.compnas.org Their polycationic nature allows them to interact with negatively charged macromolecules such as DNA, RNA, and proteins, thereby influencing a wide array of cellular activities. aging-us.com

Key functions of polyamines include:

Stabilizing DNA and chromatin structure: Polyamines can bind to DNA, influencing its conformation and playing a role in DNA repair pathways. wikipedia.org

Modulating gene expression and protein synthesis: They can affect both transcription and translation processes. aging-us.comresearchgate.net Spermidine, for example, is essential for the hypusination of eukaryotic translation initiation factor 5A (eIF5A), a modification critical for protein synthesis. pnas.org

Influencing cell signaling pathways: Polyamines are implicated in signaling cascades that control cell growth and apoptosis. aging-us.com

The levels of polyamines are tightly controlled, and dysregulation of their metabolism is associated with various diseases, including cancer, where elevated polyamine levels are often observed to support rapid cell proliferation. wikipedia.orgaging-us.com

Interconnections with Other Amino Acid Metabolic Pathways

The metabolism of this compound is intricately linked with that of other amino acids, most notably L-arginine and proline. These connections create a metabolic network that allows for the interconversion of these amino acids, adapting to the cell's metabolic needs.

Relationship with L-Arginine Metabolism and Nitric Oxide Synthesis

L-arginine and this compound share a close metabolic relationship, primarily centered around the urea cycle and the synthesis of nitric oxide (NO). frontiersin.org

Arginase is a key enzyme that hydrolyzes L-arginine to produce urea and ornithine. patsnap.comcreative-proteomics.com This reaction is not only the final step of the urea cycle but also a primary source of ornithine for polyamine synthesis. weizmann.ac.ilredalyc.org

Conversely, ornithine can be a precursor for arginine synthesis. metwarebio.com The pathway involves the conversion of ornithine to citrulline, which is then converted to argininosuccinate and finally to arginine. wikipedia.orgnih.gov This interconversion highlights the metabolic flexibility between these two amino acids.

A crucial point of intersection is the competition for their common substrate, L-arginine, by two enzymes: arginase and nitric oxide synthase (NOS). frontiersin.org

Arginase directs arginine towards the production of ornithine and urea. frontiersin.org

Nitric oxide synthase (NOS) utilizes arginine to produce nitric oxide (NO) and citrulline. frontiersin.orgmdpi.com

NO is a critical signaling molecule involved in numerous physiological processes, including the regulation of vascular tone and immune responses. embopress.orgnih.gov The balance between the arginase and NOS pathways is therefore critical in modulating these functions. For example, in certain immune cells like macrophages, the predominant pathway can determine the cell's functional phenotype. frontiersin.org

Link to L-Glutamate and L-Proline Biosynthesis

This compound is a pivotal intermediate that connects the metabolic pathways of L-glutamate and L-proline. usda.gov This connection is primarily facilitated by the mitochondrial enzyme ornithine aminotransferase (OAT). mdpi.comtandfonline.com OAT catalyzes the reversible transamination of the δ-amino group from L-ornithine to α-ketoglutarate, yielding L-glutamate-γ-semialdehyde (GSA) and L-glutamate. mdpi.comtandfonline.comnih.gov

GSA exists in a spontaneous, non-enzymatic equilibrium with its cyclic form, Δ1-pyrroline-5-carboxylate (P5C). mdpi.commdpi.com This equilibrium places OAT at a critical metabolic juncture. mdpi.com P5C serves as a direct precursor for the synthesis of L-proline via the action of P5C reductase (PYCR). mdpi.comnih.gov Conversely, GSA can be further metabolized to generate L-glutamate. mdpi.com

Therefore, through the action of OAT and the subsequent conversion of GSA, ornithine can be a significant source for the biosynthesis of both L-glutamate and L-proline. nih.govwikipedia.orgfrontiersin.org In mammalian cells, studies have demonstrated that ornithine can serve as the sole source for proline biosynthesis, highlighting the importance of this pathway. nih.gov The interconversion between ornithine, glutamate, and proline is crucial for maintaining cellular homeostasis and responding to metabolic demands, such as stress conditions in plants where proline accumulation is a key physiological response. tandfonline.comnih.govresearchgate.net

Key Enzymes in the Ornithine-Proline-Glutamate Interconversion

EnzymeAbbreviationFunctionCellular LocationCofactor
Ornithine AminotransferaseOATCatalyzes the reversible transamination of L-ornithine to L-glutamate-γ-semialdehyde (GSA). mdpi.comtandfonline.comMitochondria mdpi.comtandfonline.comPyridoxal-5'-phosphate (PLP) tandfonline.comwikipedia.org
Pyrroline-5-Carboxylate SynthaseP5CSA bifunctional enzyme that catalyzes the reduction of glutamate to P5C. mdpi.comresearchgate.netMitochondria mdpi.comresearchgate.netATP, NADPH researchgate.net
Pyrroline-5-Carboxylate ReductasePYCRReduces P5C to L-proline. mdpi.comnih.govCytosol, Mitochondria nih.govNADH or NADPH wikipedia.org
Proline Dehydrogenase/OxidasePRODH/POXCatalyzes the oxidation of proline to P5C. mdpi.comresearchgate.netMitochondria researchgate.netFAD
Pyrroline-5-Carboxylate DehydrogenaseP5CDHCatalyzes the oxidation of P5C to L-glutamate. mdpi.comresearchgate.netMitochondria researchgate.netNAD+

Transamination Reactions and Glutamine Synthesis

Transamination reactions are fundamental to amino acid metabolism, involving the transfer of an amino group from an amino acid to an α-keto acid, a process catalyzed by aminotransferases or transaminases. amu.edu.az this compound participates in a significant transamination reaction catalyzed by ornithine aminotransferase (OAT), which is a pyridoxal phosphate (PLP)-dependent enzyme. tandfonline.comwikipedia.org In this reaction, the δ-amino group of ornithine is transferred to α-ketoglutarate. mdpi.com This process yields L-glutamate-γ-semialdehyde (GSA) and L-glutamate. mdpi.comtandfonline.com

The L-glutamate formed through this transamination can subsequently serve as a substrate for glutamine synthetase. dacollege.org Glutamine synthetase catalyzes the ATP-dependent amidation of the γ-carboxyl group of glutamate to form glutamine, incorporating a molecule of free ammonia. dacollege.org This reaction is a primary pathway for ammonia detoxification and a key step in the biosynthesis of glutamine. dacollege.orgdavuniversity.org

The interplay between ornithine transamination and glutamine synthesis is part of a larger network that connects the urea cycle with general amino acid metabolism. researchgate.netdavuniversity.org The glutamate produced can either be used for glutamine synthesis, enter other metabolic pathways, or be deaminated to release ammonia for the urea cycle. wikipedia.org

Overview of Ornithine Transamination and its Link to Glutamine Synthesis

StepReactionKey EnzymeSignificance
1L-Ornithine + α-Ketoglutarate ⇌ L-Glutamate-γ-semialdehyde + L-GlutamateOrnithine Aminotransferase (OAT) mdpi.comConnects ornithine metabolism with the glutamate pool. mdpi.com
2L-Glutamate + NH₃ + ATP → L-Glutamine + ADP + PiGlutamine Synthetase dacollege.orgIncorporates ammonia to synthesize glutamine, a key nitrogen carrier. dacollege.org

Physiological and Pathophysiological Implications of Dl Ornithine Metabolism

Ammonia (B1221849) Homeostasis and Hyperammonemia

Ornithine is a non-proteinogenic amino acid, meaning it is not used to build proteins. creative-proteomics.com Instead, it plays a crucial role in the urea (B33335) cycle, a metabolic pathway that takes place primarily in the liver. patsnap.com This cycle is essential for converting toxic ammonia, a byproduct of protein metabolism, into urea, which is then safely excreted in the urine. patsnap.com When the liver's ability to detoxify ammonia is compromised, as in liver disease, or when there are genetic defects in the urea cycle enzymes, ammonia levels in the blood can rise, a condition known as hyperammonemia. patsnap.comnih.gov High levels of ammonia are particularly toxic to the brain and can lead to a range of neurological complications. njmonline.nl

The compound L-Ornithine L-Aspartate (LOLA) is a stable salt of two amino acids, L-ornithine and L-aspartate. researchopenworld.com It is used as a therapeutic agent to lower blood ammonia levels. researchopenworld.comnih.gov Once administered, LOLA quickly breaks down into L-ornithine and L-aspartate. nih.gov These components then participate in metabolic pathways that help remove ammonia from the body. nih.gov

Hepatic encephalopathy (HE) is a serious complication of advanced liver disease, characterized by a spectrum of neuropsychiatric disturbances. frontiersin.org It is largely attributed to the accumulation of neurotoxic substances in the brain, with ammonia being a key player. researchopenworld.com In patients with cirrhosis, the liver's capacity to detoxify ammonia is significantly reduced, leading to hyperammonemia and the development of HE. frontiersin.org

The severity of HE can range from subtle changes in cognitive function, known as minimal hepatic encephalopathy (MHE), to overt hepatic encephalopathy (OHE), which can progress to coma and death. nih.govelsevier.es Studies have shown a correlation between increased brain glutamine, a product of ammonia detoxification in the brain, and the severity of HE. researchopenworld.com

LOLA has been shown to be effective in the treatment of HE. nih.govelsevier.es Clinical trials have demonstrated that LOLA can improve mental status and reduce the severity of HE in patients with cirrhosis. elsevier.es For instance, a meta-analysis of randomized controlled trials found that LOLA was significantly more effective than placebo in improving mental state in patients with both OHE and MHE. nih.gov Another study showed that the combination of LOLA with lactulose (B1674317), another common treatment for HE, had a higher total effective rate in improving liver function and reducing blood ammonia levels compared to lactulose alone. frontiersin.org

LOLA exerts its ammonia-lowering effects through two primary mechanisms: stimulating the urea cycle and promoting glutamine synthesis. nih.govelsevier.es

Stimulation of the Urea Cycle: L-ornithine, a key component of LOLA, acts as an intermediate in the urea cycle. patsnap.comresearchopenworld.com It stimulates the enzyme carbamoyl (B1232498) phosphate (B84403) synthetase I, a rate-limiting step in the cycle, thereby enhancing the conversion of ammonia to urea in the liver's periportal hepatocytes. researchopenworld.comnih.gov L-aspartate also contributes by donating a nitrogen atom for urea synthesis. elsevier.es

Promotion of Glutamine Synthesis: In states of liver dysfunction, skeletal muscle becomes a major site for ammonia detoxification. researchopenworld.comelsevier.es Both L-ornithine and L-aspartate can be converted to glutamate (B1630785). researchopenworld.com Glutamate then serves as a substrate for the enzyme glutamine synthetase, which combines glutamate with ammonia to form glutamine, a non-toxic compound that can be safely transported in the blood. patsnap.comelsevier.es This process primarily occurs in perivenous hepatocytes, skeletal muscle, and the brain. researchopenworld.com

The combined actions of stimulating both urea and glutamine synthesis provide a multi-faceted approach to reducing ammonia levels in the body. patsnap.com

MechanismKey MoleculePrimary LocationEnzyme StimulatedEnd Product
Urea Cycle StimulationL-OrnithinePeriportal Hepatocytes (Liver)Carbamoyl Phosphate Synthetase IUrea
Glutamine SynthesisL-Ornithine & L-Aspartate (via Glutamate)Perivenous Hepatocytes, Skeletal Muscle, BrainGlutamine SynthetaseGlutamine

Ammonia is a potent neurotoxin that can have devastating effects on the brain. nih.gov Elevated ammonia levels lead to an increase in brain glutamine, which in turn causes astrocytes (a type of brain cell) to swell, leading to cerebral edema, or swelling of the brain. nih.govelsevier.es This cerebral edema can increase intracranial pressure and contribute to the neurological symptoms seen in HE, which can range from lethargy and confusion to seizures and coma. nih.govcocukmetabolizma.com

In genetic disorders of the urea cycle, such as Ornithine Transcarbamylase (OTC) deficiency, the body's ability to process ammonia is impaired from birth. chop.edu This can lead to severe hyperammonemia and profound neurological damage if not treated promptly. chop.edu Even in individuals with partial enzyme deficiencies, stressful situations can trigger acute episodes of hyperammonemia and neurological deterioration. nih.gov

By effectively lowering blood ammonia levels, treatments like LOLA can help mitigate the neurotoxic effects of ammonia. elsevier.es Studies have shown that LOLA administration can lead to a decrease in both serum and spinal fluid ammonia levels, which is associated with an improvement in mental status and a reduction in the severity of HE. elsevier.es Research in animal models has also shown that LOLA can prevent brain edema in acute liver failure. elsevier.es

Mechanisms of Ammonia-Lowering by L-Ornithine-L-Aspartate (LOLA)

Role in Cellular Stress Responses and Antioxidant Systems

Beyond its role in ammonia detoxification, ornithine and its derivatives appear to play a part in the body's response to cellular stress and in bolstering antioxidant defenses. cymitquimica.comontosight.ai Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS), which are harmful molecules, and the body's ability to neutralize them with antioxidants.

Research suggests that L-ornithine can help protect cells from damage caused by oxidative stress. researchgate.net Studies have shown that L-ornithine can induce signaling pathways that are crucial for protecting cells against the production of ROS and can even help rescue cells that have already been damaged by oxidative stress. researchgate.net For example, in human kidney cells, L-ornithine has been shown to have a protective effect against ROS generation. nih.gov

One proposed mechanism for this protective effect involves the modulation of intracellular calcium signaling. cymitquimica.comresearchgate.net L-ornithine may activate certain receptors on the cell surface, leading to a cascade of events that ultimately helps to reduce ROS production and protect the cell from damage. researchgate.net Furthermore, ornithine can be metabolized to proline, which is important for maintaining intracellular redox homeostasis. mdpi.com

In the context of liver disease, where oxidative stress is a known contributor to tissue damage, the antioxidant properties of ornithine-containing compounds like LOLA may offer additional therapeutic benefits. researchopenworld.com

Glutathione (B108866) (GSH) is a major antioxidant produced by the body. researchopenworld.com It plays a critical role in protecting cells from oxidative damage. The synthesis of glutathione requires the amino acid glutamate. researchopenworld.com

As mentioned earlier, both L-ornithine and L-aspartate, the components of LOLA, can be converted to glutamate. researchopenworld.com This increase in glutamate availability can, in turn, support the synthesis of glutathione. researchopenworld.commdpi.com In animal models of liver injury, treatment with LOLA has been shown to attenuate the decrease in glutathione levels, suggesting that it helps to replenish the cell's antioxidant reserves. researchopenworld.com This hepatoprotective effect, mediated through the enhancement of glutathione synthesis, is another important aspect of the physiological role of ornithine metabolism. researchopenworld.commdpi.com

CompoundReported Antioxidant-Related ActionPotential MechanismSupporting Evidence
L-OrnithineProtects cells from ROS-induced damage.Induces cellular protective signaling pathways; modulates intracellular calcium.Studies in human kidney cells showing reduced ROS generation. nih.gov
L-Ornithine-L-Aspartate (LOLA)Replenishes glutathione (GSH) levels.Provides glutamate, a precursor for GSH synthesis.Animal models of liver injury showing normalization of GSH levels after LOLA treatment. researchopenworld.com

Modulation of Oxidative Stress Pathways

DL-Ornithine and Immune Modulation

This compound and its metabolic products play a significant role in modulating the immune system. Ornithine is a precursor for the synthesis of polyamines, such as putrescine, spermidine (B129725), and spermine (B22157), which are crucial for the proliferation of immune cells like lymphocytes and the activation of macrophages. creative-proteomics.com The enzyme arginase, which converts arginine to ornithine and urea, is a key checkpoint in the immune response. frontiersin.orgnih.gov Its expression in immune cells can be triggered by cytokines like IL-6 and IL-8. frontiersin.org

The metabolism of arginine in macrophages can proceed down two major pathways with opposing effects on the immune response. begellhouse.com The production of nitric oxide (NO) from arginine via nitric oxide synthase (NOS) has cytotoxic effects, while the conversion of arginine to ornithine by arginase promotes cell proliferation and tissue repair. begellhouse.comaai.org The balance between these two pathways is critical in determining the nature of an immune response. For instance, M2 macrophages, which are involved in anti-inflammatory responses and wound healing, express high levels of arginase. begellhouse.commdpi.com This leads to the production of ornithine and subsequently polyamines, which are necessary for cell growth and collagen synthesis. mdpi.com Conversely, depletion of arginine by arginase can suppress T-cell immune responses, a mechanism that can be exploited by pathogens to evade the host immune system. nih.govnih.gov

Furthermore, ornithine metabolism is implicated in the function of various immune cells. Polyamines derived from ornithine are essential for the differentiation and cytotoxicity of Natural Killer (NK) cells. frontiersin.org In activated T-cells, ornithine aminotransferase (OAT) is involved in providing both ornithine and α-ketoglutarate, highlighting its role in T-cell activation. mdpi.com

Altered this compound Metabolism in Disease States

Urea Cycle Disorders (e.g., Ornithine Transcarbamylase Deficiency)

Ornithine Transcarbamylase (OTC) deficiency is the most common urea cycle disorder, an X-linked genetic condition characterized by the partial or complete lack of the OTC enzyme. newenglandconsortium.orgrarediseases.org This enzyme is crucial for the conversion of ornithine and carbamoyl phosphate into citrulline within the urea cycle in the liver. newenglandconsortium.orgmedlineplus.gov A deficiency in OTC leads to a disruption of the urea cycle, causing the accumulation of ammonia in the blood (hyperammonemia), a neurotoxic condition. rarediseases.orgmedlineplus.gov

In OTC deficiency, the block in the urea cycle results in elevated levels of plasma glutamine and alanine (B10760859), and low levels of plasma citrulline and arginine. newenglandconsortium.org Excess carbamoyl phosphate is shunted into the pyrimidine (B1678525) biosynthesis pathway, leading to a significant increase in urinary orotic acid levels, a key diagnostic marker. newenglandconsortium.org While ornithine is a substrate for the deficient enzyme, its plasma levels are not consistently elevated and can sometimes be low. The primary pathological consequence is the severe neurological damage caused by high ammonia levels. medlineplus.gov

Metabolic Profile in Ornithine Transcarbamylase Deficiency
Analyte
Plasma Ammonia
Plasma Glutamine
Plasma Alanine
Plasma Citrulline
Plasma Arginine
Urine Orotic Acid

Non-alcoholic Fatty Liver Disease (NAFLD) and Steatohepatitis (NASH)

Emerging evidence suggests a role for altered ornithine metabolism in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and its more severe form, non-alcoholic steatohepatitis (NASH). Patients with NASH can exhibit hyperammonemia. karger.com The administration of L-ornithine L-aspartate (LOLA) has shown hepatoprotective effects in patients with fatty liver disease. karger.comresearchgate.net LOLA is thought to work by increasing the removal of ammonia through the stimulation of urea synthesis in the liver and glutamine synthesis in both the liver and skeletal muscle. karger.comnih.gov

Clinical trials have indicated that treatment with oral LOLA can lead to a reduction in liver enzyme activities and serum triglycerides, along with improvements in the liver/spleen CT ratio in patients with NAFLD/NASH. karger.comresearchgate.net The proposed mechanisms for these beneficial effects include the increased conversion of ornithine and aspartate to glutamine, L-arginine, and glutathione, which has antioxidant properties. karger.comnih.gov

Cancer Pathogenesis and Polyamine Metabolism

Altered polyamine metabolism, for which ornithine is a direct precursor, is a hallmark of many cancers. frontiersin.orgnih.gov The enzyme ornithine decarboxylase (ODC), which catalyzes the conversion of ornithine to putrescine, is the first and rate-limiting step in polyamine synthesis. jci.orgplos.org ODC is frequently overexpressed in various cancer tissues, leading to increased production of polyamines like putrescine, spermidine, and spermine. frontiersin.orgplos.org These polyamines are essential for cell proliferation, survival, and tumor growth. nih.govnih.govmdpi.com

The ODC1 gene is a target of the MYC oncogene, which is often amplified or overexpressed in cancers such as leukemia, lung, neural, and breast cancers. nih.gov Elevated ODC activity and polyamine levels have been observed in several cancer types, including colon, pancreatic, and endometrial cancers. plos.orgnih.govmdpi.com Increased polyamine concentrations in the blood and urine of cancer patients often correlate with a more advanced disease state and poorer prognosis. nih.gov Polyamines can promote tumor spread by enhancing the production of proteinases that degrade surrounding tissues and by suppressing anti-tumor immune responses. nih.gov The inhibition of ODC is therefore considered a promising strategy for cancer chemoprevention and therapy. jci.orgmdpi.comaacrjournals.org

Musculoskeletal Pain Conditions

Recent studies have suggested a link between circulating ornithine levels and musculoskeletal pain. A population-based study found that individuals with persistent musculoskeletal pain had significantly higher concentrations of ornithine compared to those without pain or with nonpersistent pain. oup.comoup.comnih.gov The underlying mechanisms for this association are not yet fully understood. One hypothesis is that since glutamate, a key neurotransmitter in pain signaling, is a precursor to ornithine, elevated ornithine levels might reflect increased glutaminergic activity in individuals with chronic pain. oup.com

Ornithine Concentrations in Relation to Musculoskeletal Pain Status
Pain Status
No Pain
Nonpersistent Pain
Persistent Pain

Another condition where altered arginine-ornithine metabolism is implicated in pain is sickle cell disease (SCD). Patients with SCD often have low arginine bioavailability due to increased arginase activity, which shifts arginine metabolism towards ornithine production. dovepress.commedcentral.com This can contribute to the vaso-occlusive pain crises characteristic of the disease. medcentral.com

Gyrate Atrophy of the Choroid and Retina

Gyrate atrophy of the choroid and retina is a rare, autosomal recessive inherited disorder caused by mutations in the OAT gene, leading to a deficiency of the mitochondrial enzyme ornithine aminotransferase (OAT). nih.govupmc.edugyrateatrophy.nl This enzyme deficiency results in a 10 to 20-fold increase in plasma ornithine levels (hyperornithinemia). nih.govretinauk.org.uk

Cellular Transport and Distribution of Dl Ornithine

Mechanisms of Ornithine Transport Across Biological Membranes

The transport of ornithine into and out of cells, as well as between cellular compartments, is facilitated by several families of solute carrier (SLC) proteins. These transporters exhibit distinct mechanisms, substrate specificities, and affinities, allowing for precise control over ornithine flux in response to metabolic demands. The primary systems involved are the Cationic Amino Acid Transporters (CATs) for plasma membrane transport and the Mitochondrial Ornithine Carriers (ORCs) for transport across the inner mitochondrial membrane.

Cationic Amino Acid Transporters (CATs), part of the SLC7 protein family, are key players in the transport of dibasic amino acids, including ornithine, arginine, and lysine (B10760008), across the plasma membrane. ebi.ac.ukontosight.ai These transporters generally function as uniporters, mediating the facilitated diffusion of their substrates down their concentration gradient in a sodium- and pH-independent manner. ebi.ac.ukarvojournals.org The CAT family includes several members, with CAT-1 (encoded by the SLC7A1 gene) and CAT-2 (encoded by the SLC7A2 gene) being particularly relevant for ornithine transport. uniprot.orguniprot.orgresearchgate.net

CAT-1 is a high-affinity, low-capacity transporter that is widely expressed in various tissues. ontosight.aiuniprot.org It is considered a major entry pathway for cationic amino acids in most cells. researchgate.net Research using human retinal pigment epithelial (RPE) cells has demonstrated that CAT-1 is a primary transporter for ornithine. arvojournals.orgnih.gov In one study, silencing the CAT-1 gene with siRNA resulted in a 46.6% decrease in L-[¹⁴C]ornithine uptake, highlighting its significant contribution. arvojournals.orgnih.gov The affinity (Km) of L-ornithine for the transport system in a rat inner blood-retinal barrier model, where CAT1 is prominently involved, was found to be 33.2 µM. arvojournals.org

CAT-2 exists in two splice variants, CAT-2A and CAT-2B, which differ in their affinity for substrates. uniprot.orgox.ac.uk CAT-2A is a low-affinity transporter found in tissues like the liver, while CAT-2B is a high-affinity transporter expressed in cell types such as macrophages. ox.ac.uk Both isoforms function as permeases involved in the transport of ornithine. uniprot.org The differing affinities of the CAT isoforms allow for tissue-specific regulation of cationic amino acid uptake, which is crucial for processes like nitric oxide synthesis from arginine and polyamine synthesis from ornithine. researchgate.netox.ac.uk

Table 1: Key Cationic Amino Acid Transporters for Ornithine
TransporterGeneTransport CharacteristicsSubstratesTissue Distribution/Significance
CAT-1 SLC7A1High-affinity, low-capacity, Na⁺-independent facilitated diffusion. ontosight.aiuniprot.orgarvojournals.orgL-Ornithine, L-Arginine, L-Lysine. ontosight.aiWidely expressed; primary ornithine transporter in cells like RPE. ontosight.aiarvojournals.orgnih.gov
CAT-2 SLC7A2Affinity varies by isoform (2A: low, 2B: high), Na⁺-independent. uniprot.orgox.ac.ukL-Ornithine, L-Arginine, L-Lysine, L-Homoarginine. uniprot.orgPlays roles in liver (CAT-2A) and immune cells (CAT-2B) for arginine/ornithine transport. ox.ac.uk

The transport of ornithine from the cytosol into the mitochondrial matrix is a linchpin of the urea (B33335) cycle and is exclusively mediated by Mitochondrial Ornithine Carriers (ORCs). ssiem.orgmedscape.com These carriers belong to the mitochondrial solute carrier family 25 (SLC25). Humans express two principal isoforms, ORC1 (encoded by SLC25A15) and ORC2 (encoded by SLC25A2). uniba.itnih.gov

The primary function of ORCs, particularly ORC1 in the liver, is to catalyze an electroneutral antiport (exchange) reaction: one molecule of cytosolic L-ornithine (with a +1 charge) is imported into the matrix in exchange for one molecule of intramitochondrial L-citrulline (neutral) plus a proton (H⁺). medscape.comuniprot.org This exchange connects the cytosolic and mitochondrial reactions of the urea cycle. uniprot.orgnih.gov Besides the primary ornithine/citrulline exchange, ORCs can also catalyze an electroneutral exchange of ornithine or lysine for H⁺. uniprot.orgresearchgate.net

ORC1 is the predominant form in the liver and is crucial for the urea cycle. nih.govnih.gov Its high level of expression and activity in hepatic tissue underscores its specialized role in ammonia (B1221849) detoxification. nih.govmedlineplus.gov ORC2 has a broader substrate specificity, transporting D-isomers of ornithine, lysine, and arginine in addition to the L-isomers, and is expressed across a wider range of tissues, albeit at lower levels in the liver compared to ORC1. nih.govmdpi.com While both isoforms transport ornithine, they exhibit different affinities, with ORC1 generally having a higher affinity for ornithine than ORC2. nih.govmdpi.com

Table 2: Mitochondrial Ornithine Carrier Isoforms
CarrierGenePrimary FunctionTransport MechanismKey Characteristics
ORC1 SLC25A15Links cytosolic and mitochondrial phases of the urea cycle. nih.govElectroneutral exchange of cytosolic L-ornithine for mitochondrial L-citrulline + H⁺. uniprot.orgresearchgate.netPredominant isoform in the liver; higher affinity for ornithine. nih.govnih.govmdpi.com Mutations cause HHH syndrome. medlineplus.govresearchgate.net
ORC2 SLC25A2Ornithine transport in various tissues. nih.govExchanges ornithine, lysine, arginine for citrulline or H⁺. nih.govBroader substrate specificity (includes D-isomers); lower affinity for ornithine than ORC1. nih.govmdpi.com Partially compensates for defective ORC1. nih.gov

In addition to the CAT and ORC systems, other transporters contribute to ornithine flux. System y⁺L, a heterodimeric transporter, plays a role in moving cationic amino acids. guidetopharmacology.org The y⁺L transporters are formed by a heavy chain (4F2hc, encoded by SLC3A2) linked to a light chain, such as y⁺LAT2 (encoded by SLC7A6). uniprot.orggenecards.org

y⁺LAT2 functions as an antiporter, or exchanger. uniprot.orggenecards.org It mediates the sodium-independent efflux of cationic amino acids like arginine and lysine in exchange for other amino acids. uniprot.orggenecards.org However, it can also facilitate the sodium-dependent uptake of neutral amino acids in exchange for cationic amino acids. guidetopharmacology.org Studies in RPE cells have shown that y⁺LAT2 contributes to ornithine transport, although to a lesser extent than CAT-1 under the conditions tested. arvojournals.orgphysiology.org Silencing of y⁺LAT2 with siRNA reduced L-[¹⁴C]ornithine uptake by 22.0%, compared to the 46.6% reduction seen with CAT-1 silencing. arvojournals.orgnih.gov While CAT-1 has a lower affinity for cationic amino acids, it possesses a much higher transport capacity (Vmax), suggesting that at higher physiological concentrations, its contribution to ornithine influx may exceed that of the high-affinity y⁺LAT2 system. physiology.org

Mitochondrial Ornithine Carriers (ORCs)

Intracellular Compartmentation and Metabolic Channeling

The physiological function of ornithine is intrinsically linked to its specific location within the cell, a concept known as intracellular compartmentation. The urea cycle provides a classic example of this principle, with its enzymatic steps divided between the mitochondrial matrix and the cytosol. ssiem.org

Mitochondrial Compartment : The cycle begins in the mitochondrial matrix where carbamoyl (B1232498) phosphate (B84403) synthetase I (CPS1) and ornithine transcarbamylase (OTC) are located. ssiem.org

Cytosolic Compartment : The subsequent enzymes—argininosuccinate (B1211890) synthetase (ASS), argininosuccinate lyase (ASL), and arginase 1 (ARG1)—reside in the cytosol. ssiem.org

This spatial separation necessitates the tightly regulated transport of intermediates across the inner mitochondrial membrane. Metabolic channeling refers to the process where these intermediates are passed efficiently between sequential enzymes or compartments. The ORC1 transporter is the critical channel for this process, ensuring that ornithine produced in the cytosol by arginase is delivered into the mitochondrial matrix for use by OTC. medscape.comnih.gov Simultaneously, it channels the product of the OTC reaction, citrulline, out of the mitochondria and into the cytosol for the next step in the cycle. uniprot.orgnih.gov This coordinated transport prevents the diffusion and loss of intermediates and ensures the high efficiency required for rapid ammonia detoxification.

Impact of Transport Defects on DL-Ornithine Homeostasis

Defects in the genes encoding ornithine transporters lead to severe disruptions in ornithine homeostasis and cause inherited metabolic disorders. The most well-characterized of these is the Hyperornithinemia-Hyperammonemia-Homocitrullinuria (HHH) syndrome . medscape.comontosight.ai

HHH syndrome is an autosomal recessive disorder caused by mutations in the SLC25A15 gene, which encodes the mitochondrial ornithine carrier ORC1. medlineplus.govresearchgate.netd-nb.info The resulting deficiency or absence of a functional ORC1 protein impairs the transport of cytosolic ornithine into the mitochondrial matrix. medscape.commedlink.com This transport block has several critical metabolic consequences:

Hyperornithinemia : Ornithine, unable to enter the mitochondria, accumulates to extremely high levels in the cytoplasm and consequently in the blood. medlink.comfiliere-g2m.fr

Hyperammonemia : With reduced intramitochondrial ornithine, the urea cycle is significantly inhibited at the ornithine transcarbamylase (OTC) step. This leads to a failure of nitrogen disposal, causing toxic ammonia to build up in the bloodstream. filiere-g2m.frfrontiersin.org

Homocitrullinuria : The buildup of carbamoyl phosphate in the mitochondria (due to the OTC block) leads to its condensation with lysine, forming homocitrulline, which is then excreted in the urine. mdpi.commedlink.com

The clinical manifestations of HHH syndrome, which include neurological deficits, developmental delay, and episodes of confusion, are primarily linked to the neurotoxic effects of hyperammonemia and potentially the direct effects of ornithine accumulation. medscape.comsemanticscholar.org The partial function of the ORC2 isoform may compensate to some degree for the defective ORC1, which can contribute to the variability in the severity of the disease. nih.govmdpi.com

Other transport defects can also affect ornithine homeostasis. For instance, in Lysinuric Protein Intolerance (LPI) , a defect in the y⁺LAT1 transporter (a related heterodimeric transporter) at the basolateral membrane of epithelial cells impairs the absorption and reabsorption of ornithine, lysine, and arginine, leading to low plasma levels of these amino acids and dysfunction of the urea cycle. mdpi.com

Therapeutic and Research Applications of Dl Ornithine and Its Derivatives

DL-Ornithine in Ammonia-Lowering Therapies

A primary role of ornithine is its function in the urea (B33335) cycle, a critical pathway for the detoxification of ammonia (B1221849) in the liver. patsnap.comabcam.com Ammonia, a toxic byproduct of protein metabolism, is converted into the less toxic compound urea for excretion. abcam.comnumberanalytics.com Ornithine acts as a catalyst in this cycle, being regenerated and participating in multiple rounds of ammonia detoxification. patsnap.comabcam.com Impaired liver function can lead to elevated ammonia levels (hyperammonemia), which is associated with conditions like hepatic encephalopathy (HE). nih.govmetwarebio.com

L-Ornithine-L-Aspartate (LOLA), a stable salt of L-ornithine and L-aspartate, is a key therapeutic agent for managing hyperammonemia and HE in patients with liver cirrhosis. elsevier.esmdpi.comdoaj.orgwikipedia.org Clinical studies have demonstrated that LOLA administration can improve mental status and reduce ammonia concentrations in the blood and spinal fluid. elsevier.esresearchgate.net It has been shown to be effective in treating both overt and minimal HE. jscimedcentral.comnih.gov Research suggests that oral LOLA is particularly effective for the management of minimal HE. nih.gov

LOLA lowers ammonia levels through two primary mechanisms: stimulating the urea cycle and promoting glutamine synthesis. nih.govelsevier.es Once administered, LOLA dissociates into L-ornithine and L-aspartate. mdpi.com

Urea Cycle Stimulation : L-ornithine acts as a substrate for ornithine transcarbamylase and an activator of carbamoyl (B1232498) phosphate (B84403) synthetase I, both crucial enzymes in the urea cycle. elsevier.esresearchopenworld.com This enhances the conversion of ammonia to urea. elsevier.es

Glutamine Synthesis : Both L-ornithine and L-aspartate are substrates for reactions that form glutamate (B1630785). researchopenworld.com Glutamate is a necessary substrate for glutamine synthetase, an enzyme that converts ammonia and glutamate into glutamine, a non-toxic carrier of ammonia. elsevier.esresearchopenworld.com This process primarily occurs in perivenous hepatocytes, skeletal muscle, and the brain. researchopenworld.com

Beyond ammonia detoxification, LOLA may also possess direct hepatoprotective properties by contributing to the synthesis of the antioxidant glutathione (B108866) and improving hepatic microcirculation through the production of nitric oxide from arginine. nih.govjscimedcentral.com

Table 1: Mechanisms of L-Ornithine-L-Aspartate (LOLA) in Ammonia Reduction

Mechanism Key Molecules Involved Outcome
Urea Cycle Stimulation L-Ornithine, L-Aspartate, Carbamoyl Phosphate Synthetase I, Arginase Increased conversion of ammonia to urea elsevier.esmdpi.com
Glutamine Synthesis L-Ornithine, L-Aspartate, Glutamate, Glutamine Synthetase Increased detoxification of ammonia into glutamine elsevier.esresearchopenworld.com
Hepatoprotection Glutathione, Arginine, Nitric Oxide Potential reduction in liver cell damage and improved blood flow nih.govjscimedcentral.com

L-Ornithine-L-Aspartate (LOLA) in Hepatic Encephalopathy Treatment

Modulation of Polyamine Synthesis for Therapeutic Interventions

Ornithine is the precursor for the synthesis of polyamines like putrescine, spermidine (B129725), and spermine (B22157). vulcanchem.compatsnap.com This pathway is initiated by the enzyme ornithine decarboxylase (ODC), which converts ornithine to putrescine. vulcanchem.com Polyamines are vital for cell growth, proliferation, and differentiation. vulcanchem.commdpi.compnas.org Dysregulation of polyamine metabolism is frequently observed in cancer, making the polyamine pathway a target for therapeutic intervention. nih.govfrontiersin.org

DL-alpha-Difluoromethylornithine (DFMO), also known as eflornithine, is a synthetic ornithine analog that acts as a specific and irreversible inhibitor of ODC. nih.govnih.govnih.gov By blocking ODC, DFMO prevents the synthesis of polyamines, thereby inhibiting cell proliferation. wikipedia.orge-crt.org It was initially developed as a potential anti-cancer agent and has been studied extensively for this purpose. nih.govwikipedia.orgnih.gov DFMO is an enzyme-activated, irreversible inhibitor that covalently binds to ODC after being decarboxylated by the enzyme. nih.gov

The strategy of inhibiting polyamine synthesis with DFMO has been explored in both oncology and virology.

Anti-cancer Research : Elevated ODC activity and polyamine levels are associated with various cancers, including neuroblastoma, colon, breast, and prostate cancer. nih.gove-crt.orgfrontiersin.org DFMO has been investigated as a chemopreventive and therapeutic agent. In neuroblastoma, where the MYCN oncogene often drives tumor growth, ODC is a key downstream target. plos.orgresearchgate.net DFMO has shown the ability to suppress tumor growth by depleting polyamines, which are essential for the rapid cell division driven by oncogenes like MYC. amegroups.orgcellsignal.com Research in colon cancer models indicates that DFMO-induced polyamine depletion can lead to reduced levels of transcription factors necessary for cell cycle progression. nih.gov Clinical trials have evaluated DFMO alone and in combination with other drugs for various cancers, including malignant gliomas and neuroblastoma. nih.govaacr.orgdrugbank.com

Antiviral Research : Viruses often manipulate host cell metabolic pathways, including polyamine synthesis, to support their replication. frontiersin.org Research has shown that inhibiting polyamine biosynthesis with DFMO can limit the replication of various viruses, including SARS-CoV-2. frontiersin.org This makes the polyamine pathway a potential target for developing broad-spectrum antiviral therapies. frontiersin.org

Table 2: Research Applications of DFMO

Research Area Target Mechanism of Action Investigated Conditions
Anti-cancer Ornithine Decarboxylase (ODC) Irreversibly inhibits ODC, depleting polyamines required for cell proliferation. nih.govwikipedia.org Neuroblastoma, Colorectal Cancer, Malignant Gliomas, Breast Cancer nih.govfrontiersin.orgplos.org
Antiviral Host Cell ODC Inhibits polyamine synthesis, limiting viral replication which depends on host cell machinery. frontiersin.org SARS-CoV-2, MERS-CoV, Human Cytomegalovirus frontiersin.orgresearchgate.net

DL-alpha-Difluoromethylornithine (DFMO) as an ODC Inhibitor

Investigational Roles in Other Physiological Processes

Beyond its established roles in ammonia detoxification and polyamine synthesis, this compound and its derivatives are being investigated for other potential applications. Research has explored the use of ornithine supplementation for potentially reducing exercise-induced fatigue by promoting ammonia excretion and improving energy efficiency. vulcanchem.comwikipedia.org Additionally, compounds like Ornithine DL-3-methyl-2-oxovalerate, which combines ornithine with a branched-chain keto acid, are of interest for their potential to influence amino acid metabolism, particularly in metabolic disorders. There is also emerging interest in its use in agricultural chemistry and as a potential tool in neuropharmacology. chemimpex.com

Stress Reduction and Sleep Quality Improvement

L-ornithine has been investigated for its potential to alleviate stress and enhance sleep quality, with research suggesting it may modulate the body's stress response and improve subjective feelings of well-being. nih.govnaturalhealthresearch.orglandyschemist.com Studies indicate that L-ornithine supplementation may lead to a reduction in the serum cortisol/DHEA-S ratio, a key indicator of stress. nih.govresearchgate.net

In a randomized, double-blind, placebo-controlled trial involving healthy workers who reported slight stress and fatigue, participants were given either L-ornithine or a placebo for eight weeks. nih.gov The results demonstrated that the L-ornithine group had significantly lower serum cortisol levels and a reduced cortisol/DHEA-S ratio compared to the placebo group. nih.govresearchgate.net Furthermore, participants taking L-ornithine reported a decrease in anger and an improvement in the quality of their sleep. nih.gov

Another study examined the effects of L-ornithine on mental stress in healthy individuals using the Trier Social Stress Test. mdpi.com While this study did not find a significant impact on saliva cortisol levels, it did note improvements in mood, specifically a reduction in fatigue-inertia and anger-hostility, on the day following the stress test in the group that consumed L-ornithine. mdpi.com The researchers concluded that L-ornithine might help improve fatigue associated with interpersonal social stress through a mechanism that does not directly involve the hypothalamic-pituitary-adrenal (HPA) axis. mdpi.com

The potential mechanisms behind these effects are thought to involve the regulation of the HPA axis, which controls cortisol production. landyschemist.com By modulating this system, L-ornithine may help to lessen the physiological response to stress. landyschemist.com Its sedative properties are also believed to contribute to better sleep initiation and maintenance, aiding in recovery from stress. landyschemist.com

Table 1: Research Findings on L-Ornithine for Stress and Sleep

Study FocusKey FindingsReference
Stress markers and sleep quality in healthy workersL-ornithine supplementation significantly decreased serum cortisol levels and the cortisol/DHEA-S ratio. It also reduced anger and improved perceived sleep quality. nih.govresearchgate.net
Mental stress and fatigue after a social stress testL-ornithine intake improved fatigue and anger after a mental stress load, although it did not suppress saliva cortisol elevation. mdpi.com
General review of L-ornithine's effectsL-ornithine may help regulate cortisol levels by modulating the HPA axis and has sedative properties that support better sleep. landyschemist.com

Exercise-Induced Fatigue Attenuation

L-ornithine has been shown to play a role in reducing physical fatigue, particularly that which is induced by exercise. creative-proteomics.comcaringsunshine.comnih.gov Its primary mechanism of action in this context is its involvement in the urea cycle, which is crucial for the detoxification of ammonia, a byproduct of protein metabolism that accumulates during intense physical activity and contributes to fatigue. creative-proteomics.com

By enhancing the efficiency of the urea cycle, L-ornithine helps to facilitate the removal of excess ammonia from the body. creative-proteomics.compieronline.jp This can lead to a reduction in feelings of fatigue and an improvement in endurance during prolonged physical exertion. creative-proteomics.comcaringsunshine.com

Several studies have investigated these effects. A 2008 study published in Nutrition Research found that L-ornithine supplementation helped to reduce fatigue in healthy volunteers following exercise. caringsunshine.com Another study involving a double-blind, placebo-controlled crossover design with healthy volunteers found that oral L-ornithine administration promoted lipid metabolism and activated the urea cycle. nih.gov This led to a significant attenuation of the subjective feeling of fatigue after a physical task on a cycle ergometer. nih.gov

Research has also explored the impact of L-ornithine on performance. One study noted that L-ornithine hydrochloride ingestion before intermittent maximal anaerobic cycle ergometer exercise resulted in a greater peak rpm compared to a placebo, suggesting an improvement in maximal anaerobic performance. However, this particular study did not find a significant difference in plasma ammonia levels between the L-ornithine and placebo groups, indicating that the performance enhancement may not solely depend on ammonia metabolism.

Table 2: Research Findings on L-Ornithine for Exercise Fatigue

Study DesignKey FindingsReference
Double-blind, placebo-controlled, crossover studyL-ornithine attenuated subjective fatigue by increasing energy consumption efficiency and promoting ammonia excretion. nih.govresearchgate.net
Study on intermittent maximal anaerobic exerciseL-ornithine hydrochloride ingestion improved maximal anaerobic performance, though the effect may not be solely due to enhanced ammonia metabolism.
General review of L-ornithine's role in exerciseL-ornithine aids in ammonia clearance, which can reduce exercise-induced fatigue and improve recovery. creative-proteomics.comcaringsunshine.com
Double-blind crossover human trialL-ornithine intake before exercise suppressed the increase in transdermal ammonia secretion, likely by increasing urea cycle function in the liver. pieronline.jp

Angiogenesis and Tissue Perfusion

Research suggests that L-ornithine and its derivatives may play a role in processes related to blood vessel formation (angiogenesis) and blood flow to tissues (tissue perfusion). This is partly due to its connection to the synthesis of nitric oxide (NO), a molecule with important functions in vascular health. usda.govresearchopenworld.com

L-ornithine is a precursor for the synthesis of L-arginine, which in turn is a substrate for nitric oxide synthase (NOS) enzymes that produce NO. usda.gov Nitric oxide is a potent vasodilator, meaning it helps to relax and widen blood vessels, which can improve blood flow and tissue perfusion. This enhanced microcirculation is vital for delivering oxygen and nutrients to tissues and removing waste products.

In the context of liver health, for example, L-ornithine L-aspartate (LOLA) has been noted to have direct hepatoprotective actions, which may be related to the production of antioxidants and the synthesis of nitric oxide, leading to improved hepatic microcirculation. researchopenworld.com

While direct studies on this compound's role in angiogenesis and tissue perfusion are less common, its metabolic relationship with L-arginine and nitric oxide provides a strong theoretical basis for its involvement in these processes. The stimulation of growth hormone by ornithine could also indirectly influence tissue growth and repair, which are dependent on adequate blood supply. darwin-nutrition.fr

Gastrointestinal Health

The amino acid L-ornithine is involved in several metabolic pathways that are important for maintaining gastrointestinal health. creative-proteomics.com It serves as a precursor for the synthesis of polyamines, such as putrescine, spermidine, and spermine, which are essential for cell proliferation, differentiation, and tissue regeneration. creative-proteomics.com These functions are particularly crucial for the rapidly dividing cells of the intestinal lining.

Polyamines play a key role in maintaining the integrity of the gut barrier and supporting the growth and repair of intestinal tissues. creative-proteomics.com By contributing to the production of these vital compounds, L-ornithine indirectly supports gastrointestinal health.

Furthermore, L-ornithine is a central component of the urea cycle, which is primarily active in the liver but also has implications for the gut. creative-proteomics.com The gut is a major site of ammonia production, and efficient detoxification of ammonia is necessary to prevent its harmful effects on various tissues, including the intestinal mucosa.

While direct clinical research on the effects of this compound specifically for gastrointestinal health is an emerging area, its fundamental roles in cellular growth and nitrogen metabolism highlight its importance for the proper function and maintenance of the gastrointestinal tract. mdpi.comcreative-proteomics.com

Muscle Protein Homeostasis and Sarcopenia

L-ornithine and its derivatives, particularly L-ornithine L-aspartate (LOLA) and ornithine alpha-ketoglutarate (B1197944) (OKG), have been investigated for their role in maintaining muscle protein balance and addressing age-related muscle loss, known as sarcopenia. researchopenworld.commdpi.comcaringsunshine.com

L-ornithine is thought to influence muscle protein synthesis through several mechanisms. It is a precursor to L-arginine, which is involved in protein synthesis and can stimulate the production of growth hormone and insulin-like growth factor (IGF-1), both of which have anabolic effects on muscle tissue. darwin-nutrition.fr Additionally, ornithine supplementation has been shown to increase the rate of muscle protein synthesis, possibly by activating the mTORC1 signaling pathway, a key regulator of cell growth and protein synthesis. scholaris.cakoreascience.kr

Ornithine alpha-ketoglutarate (OKG) has demonstrated benefits in preserving muscle protein synthesis, especially in clinical settings like post-surgery recovery. One study found that supplementing total parenteral nutrition with OKG after surgery helped maintain skeletal muscle protein synthesis and improved nitrogen retention, as indicated by lower urinary urea excretion. mdpi.comnih.gov OKG is believed to work by providing key substrates for protein synthesis and stimulating the secretion of anabolic hormones. caringsunshine.com

In the context of liver disease, where sarcopenia is a common complication, L-ornithine L-aspartate (LOLA) has shown promise. researchopenworld.commdpi.com Hyperammonemia, or high levels of ammonia in the blood, which often occurs in liver disease, can be detrimental to skeletal muscle. nih.govresearchgate.net By lowering ammonia levels, LOLA may help to reverse the negative impact on muscle protein homeostasis. researchopenworld.comresearchgate.net Studies have shown that LOLA treatment can improve muscle function and has been linked to improved muscle growth in patients with cirrhosis. researchopenworld.commdpi.comnih.gov

Table 3: Research on Ornithine Derivatives and Muscle Health

CompoundApplication/ContextKey Research FindingsReference
Ornithine Alpha-Ketoglutarate (OKG)Post-surgical nutritional supportMaintained skeletal muscle protein synthesis and improved nitrogen retention. mdpi.comnih.gov
L-Ornithine L-Aspartate (LOLA)Sarcopenia in chronic liver disease/cirrhosisLowers blood ammonia, improves muscle function, and may reverse muscle wasting. researchopenworld.commdpi.comnih.gov
L-OrnithineGeneral muscle healthMay stimulate growth hormone and IGF-1, and activate the mTORC1 pathway to promote protein synthesis. darwin-nutrition.frscholaris.cakoreascience.kr

Agricultural Applications

Plant Growth and Development

In the realm of agriculture, L-ornithine is recognized as a significant molecule that influences various aspects of plant growth, development, and stress response. usda.govnih.gov It serves as a central precursor in the biosynthesis of several important compounds, including proline and polyamines, which are crucial for plant vitality. usda.gov

L-ornithine is a key intermediate in the synthesis of polyamines like putrescine, spermidine, and spermine. researchgate.netsemanticscholar.orgfrontiersin.org These polyamines are involved in a wide range of physiological processes in plants, such as cell division, differentiation, flowering, fruit development, and senescence. researchgate.net The metabolic pathway from ornithine to putrescine is catalyzed by the enzyme ornithine decarboxylase (ODC). semanticscholar.orgfrontiersin.org

Furthermore, L-ornithine plays a role in how plants respond to environmental stressors. Exogenous application of L-ornithine has been shown to enhance tolerance to abiotic stresses like drought and salinity. nih.gov For instance, in sugar beet plants, foliar application of L-ornithine helped to alleviate the negative effects of drought stress by improving various biochemical markers and growth parameters. researchgate.net It is also involved in the plant's defense against pathogens. In common bean plants, L-ornithine application not only stimulated plant growth but also enhanced the plant's defense mechanisms against white mold disease by boosting antioxidant systems. nih.govfrontiersin.org

The regulation of ornithine metabolism is critical for managing the plant's resources, as it sits (B43327) at a metabolic crossroads leading to the production of amino acids and polyamines that are vital for both normal growth and survival under adverse conditions. usda.govoup.com

Plant Defense Mechanisms Against Pathogens

This compound and its metabolic derivatives are integral components of the sophisticated defense systems that plants employ to resist invading pathogens. This non-proteinogenic amino acid serves as a crucial precursor for a variety of defense-related compounds and is involved in signaling pathways that activate immune responses. Research has highlighted its role in both direct antimicrobial activity and the enhancement of the plant's innate defense capacities.

L-Ornithine has been shown to directly inhibit the growth of pathogenic fungi. frontiersin.org For instance, in studies involving the necrotrophic fungus Sclerotinia sclerotiorum, the causative agent of white mold disease in common beans (Phaseolus vulgaris), L-ornithine application significantly inhibited the fungus's mycelial growth in a dose-dependent manner. frontiersin.orgresearchgate.net This direct antifungal action is complemented by its ability to interfere with fungal virulence factors. A key finding is that L-ornithine can diminish the production of oxalic acid by S. sclerotiorum. nih.govnih.gov Oxalic acid is a crucial pathogenicity factor for the fungus, and L-ornithine achieves this reduction by down-regulating the expression of the fungal gene SsOAH (oxaloacetate acetylhydrolase). frontiersin.orgfrontiersin.orgnih.gov

Beyond direct effects on pathogens, ornithine plays a pivotal role in bolstering the plant's own defense machinery. researchgate.net Application of L-ornithine on common bean plants stimulated the production of both non-enzymatic and enzymatic antioxidants. frontiersin.org This includes an increase in total soluble phenolics and flavonoids, as well as enhanced activity of antioxidant enzymes like catalase (CAT), peroxidase (POX), and polyphenol oxidase (PPO). researchgate.net Furthermore, it upregulates the expression of genes associated with the antioxidant response, thereby strengthening the plant's ability to manage oxidative stress, a common consequence of pathogen attacks. frontiersin.orgresearchgate.net

The defensive capabilities of ornithine are largely mediated through its conversion into a range of bioactive secondary metabolites. nih.gov These derivatives are involved in various defense strategies, from reinforcing cell walls to direct toxicity against microbes.

Detailed Research Findings on Ornithine-Derived Defense Compounds

Compound FamilySpecific Compound(s)Role in Plant DefenseResearch Context
Polyamines (PAs) Putrescine, Spermidine, SpermineInvolved in responses to biotic stress; their precise role can be specific to the plant-pathogen interaction. frontiersin.org Ornithine is a primary precursor for PA biosynthesis in plants. mdpi.comPAs are recognized as a promising alternative to chemical fungicides against soil-borne phytopathogens. frontiersin.org
Proline ProlineAccumulates in response to pathogen infection and contributes to redox homeostasis and energy transfer reactions, leading to resistance. mdpi.comresearchgate.netThe enzyme Ornithine Aminotransferase (OAT) catalyzes the conversion of ornithine to a proline precursor, linking it to defense against pathogens like Pseudomonas syringae. frontiersin.orgnih.gov
N-acetylated Amino Acids Nδ-acetylornithineActs as a defense-related metabolite. Its production is strongly induced by the defense-signaling hormone methyl jasmonate (MeJA). nih.govIn Arabidopsis thaliana, ornithine is acetylated by the enzyme NATA1 to produce Nδ-acetylornithine as part of the plant's chemical defense. nih.gov
Alkaloids VariousServe as defensive compounds against a wide range of pests and pathogens. unimelb.edu.auOrnithine is a known precursor for several classes of defensive alkaloid compounds in the plant kingdom. unimelb.edu.au
Siderophores VariousAlthough produced by fungi, ornithine-derived siderophores are crucial for fungal iron acquisition within infected plant tissues, making this pathway a potential target for disease control. nih.govFungal pathogens like Aspergillus fumigatus utilize siderophores to scavenge iron from the host plant environment. nih.gov

The metabolism of ornithine is also connected to broader immune regulation in the plant's environment. In the rhizosphere, the zone of soil directly surrounding plant roots, microbial metabolism of amino acids like ornithine can alter the local pH. asm.org An accumulation of the alkaline compound ornithine by certain soil bacteria can lead to rhizosphere alkalization, which in turn can influence the homeostasis of the plant's immune system. asm.org

Furthermore, proline metabolism-related genes, such as ornithine delta-aminotransferase (δOAT), are implicated in effector-triggered immunity, a specific and robust form of plant defense against non-host pathogens. frontiersin.orgmdpi.com This highlights the role of ornithine metabolism not just in producing defensive molecules but also in the genetic and signaling networks that underpin plant immunity.

Advanced Research Methodologies and Techniques in the Study of Dl Ornithine

The investigation of DL-ornithine, a racemic mixture of D- and L-ornithine, employs a range of sophisticated research methodologies to elucidate its metabolic fate, transport mechanisms, and pathophysiological implications. These techniques span from controlled in vitro systems to complex in vivo models and human clinical trials, augmented by powerful 'omics' technologies.

Future Perspectives and Emerging Research Avenues

Elucidation of Novel DL-Ornithine Metabolic Pathways and Enzymes

While the core pathways of ornithine metabolism, such as the urea (B33335) cycle and polyamine biosynthesis, are well-established, research continues to uncover new enzymatic activities and metabolic routes, particularly in diverse organisms like archaea. In these microorganisms, ornithine metabolism can be linked to unique adaptations, such as the arginine deiminase pathway for fermentation in halophilic archaea. researchgate.net

Recent studies have highlighted promiscuous enzymes in archaea that can act on ornithine or its derivatives in unexpected ways. For instance, ornithine acetyltransferase in Methanococcoides burtonii displays activity in the cyclic version of arginine biosynthesis. mdpi.com Furthermore, the discovery of novel enzymes like alanine (B10760859) dehydrogenase in archaea, which is homologous to ornithine cyclodeaminase, suggests alternative catabolic routes. osti.gov The exploration of these pathways in extremophiles could reveal novel biocatalysts and provide insights into the evolution of metabolic networks. researchgate.netmdpi.com

In plants, the conversion of ornithine to arginine is catalyzed by ornithine transcarbamylase (OTC), argininosuccinate (B1211890) synthetase (ASSY), and argininosuccinate lyase (ASL). mdpi.com Detailed kinetic and regulatory studies of these plant enzymes are less common than in animal models but are crucial for understanding nitrogen homeostasis in agriculture. mdpi.com The reaction catalyzed by OTC, in particular, is a key regulatory point that balances ornithine's use for arginine synthesis within plastids versus its use for other compounds in the cytosol. mdpi.com

Future research will likely focus on:

Genome-scale metabolic modeling to predict and validate novel ornithine-related reactions in a wider range of organisms. uni-muenchen.de

Characterization of unclassified enzymes that show structural homology to known ornithine-metabolizing enzymes.

Isotope tracing studies to follow the fate of ornithine through these newly proposed pathways in various organisms, from archaea to plants. uni-muenchen.de

Precision Medicine Approaches Targeting this compound Metabolism

Precision medicine aims to tailor medical treatment to the individual characteristics of each patient, including their genetic makeup. This approach is highly relevant for disorders of ornithine metabolism, which are often caused by single-gene defects. nih.gov

A primary example is Ornithine Transcarbamylase (OTC) deficiency, an X-linked genetic disorder that impairs the urea cycle and leads to hyperammonemia. nih.gov The severity and presentation of OTC deficiency can vary significantly based on the specific mutation in the OTC gene. Some mutations may lead to an enzyme with subnormal activity or an altered affinity for its substrate, L-ornithine. nih.gov Precision medicine approaches could involve:

Genotype-Specific Therapies: Developing treatments that address the specific molecular defect. For instance, pharmacological chaperones could be designed to stabilize partially functional OTC proteins resulting from certain missense mutations.

mRNA Therapy: A novel approach involves delivering synthetic messenger RNA (mRNA) that encodes for the functional OTC enzyme. This non-viral method allows for repeated, systemic administration to correct the enzyme deficiency in the liver. nih.gov

Targeted Inhibition: In conditions like cancer, where ornithine metabolism is upregulated, precision medicine could identify patients whose tumors are particularly dependent on pathways like polyamine synthesis. These patients would be prime candidates for targeted therapies using inhibitors of enzymes like ornithine decarboxylase (ODC). amegroups.org

Future research in this area will require a deeper understanding of how different genetic variants affect enzyme function and how this interacts with a patient's metabolic state. nih.gov

Development of New Therapeutic Compounds

The central role of ornithine metabolism in cell proliferation and disease has made its key enzymes attractive targets for drug development. nih.gov

Ornithine Decarboxylase (ODC) Inhibitors: ODC is the rate-limiting enzyme in polyamine synthesis and is overexpressed in many cancers, making it a significant therapeutic target. nih.govresearchgate.net

α-difluoromethylornithine (DFMO): Also known as eflornithine, DFMO is an irreversible ODC inhibitor approved for treating African trypanosomiasis and is under investigation for neuroblastoma and other cancers. amegroups.orgresearchgate.net

Novel Inhibitors: Research is focused on discovering more potent and selective ODC inhibitors. osti.gov For example, allicin, a compound from garlic, was identified as an ODC inhibitor with significantly higher potency than DFMO in in-vitro assays. acs.org Other strategies include developing "multipurpose inhibitors" that not only block ODC's catalytic activity but also disrupt its protein-protein interactions, which could prevent compensatory mechanisms. nih.gov N-ω-chloroacetyl-l-ornithine (NCAO) is another competitive ODC inhibitor that has shown selective growth inhibition in human cancer cells. tandfonline.com

Ornithine Aminotransferase (OAT) Inhibitors: OAT is another crucial enzyme that connects ornithine to proline and glutamate (B1630785) metabolism. mdpi.com

Cancer Therapy: OAT is overexpressed in some cancers, such as hepatocellular carcinoma (HCC), where it contributes to tumor growth by increasing the supply of glutamine. nih.gov Inhibiting OAT has been proposed as a viable strategy to inhibit tumor growth. nih.gov

Hyperammonemia: OAT inhibition is also a potential therapeutic strategy for hyperammonemia. nih.govplos.org By blocking the catabolism of ornithine via OAT, more ornithine becomes available for the urea cycle, enhancing ammonia (B1221849) detoxification. nih.govnih.gov Compounds like (SS)-5-(fluoromethyl)ornithine have shown protective effects in animal models of hyperammonemia. nih.gov

The table below summarizes some of the emerging therapeutic compounds targeting ornithine metabolism.

Target EnzymeCompound ClassExample CompoundPotential Application
Ornithine Decarboxylase (ODC)Irreversible Inhibitorα-difluoromethylornithine (DFMO)Neuroblastoma, Cancer Prevention
Ornithine Decarboxylase (ODC)Natural Product InhibitorAllicinCancer Therapy
Ornithine Decarboxylase (ODC)Competitive InhibitorN-ω-chloroacetyl-l-ornithine (NCAO)Cancer Therapy
Ornithine Aminotransferase (OAT)Inactivator(SS)-5-(fluoromethyl)ornithineHyperammonemia, Cancer (HCC)

Understanding this compound's Role in Gut Microbiota Interactions

The gut microbiome plays a critical role in host metabolism, and the interaction with amino acids like ornithine is bidirectional. wjgnet.com Gut bacteria can both produce and consume ornithine, influencing its availability to the host. researchgate.net

Bacterial Production of Ornithine: Certain gut microbes, such as Lactobacillus species, can produce L-ornithine from arginine via the arginine deiminase pathway. nih.govspringernature.com This bacterial-derived ornithine has been shown to play a role in maintaining the gut mucosal barrier. It stimulates gut epithelial cells to produce L-kynurenine, which in turn promotes the activity of immune cells (ILC3s) that are crucial for gut homeostasis. nih.gov

Bacterial Consumption of Ornithine: Ornithine produced by the host or other bacteria can be a valuable nutrient for different microbes. For example, the prevalent gut bacterium Eggerthella lenta produces ornithine, which can then be used as a substrate by other bacteria, including Clostridioides difficile. biorxiv.org

Impact on Host Metabolism: The metabolism of ornithine by gut bacteria can influence host health. The conversion of arginine to ornithine by gut bacteria facilitates arginine transport and utilization within the microbial community. imrpress.com The balance of these microbial activities can impact the host's nitrogen metabolism and immune function. researchgate.net

A recent study on L-ornithine L-aspartate (LOLA) in a model of liver disease found that while ornithine-related microbial pathways were not significantly altered, the treatment did affect the abundance of specific bacteria like Parabacteroides goldsteinii and Parabacteroides distasonis, which are considered beneficial. wjgnet.com This suggests that the influence of orally administered ornithine on the gut microbiota is complex and may be influenced by its formulation. wjgnet.com

Future research will focus on identifying the specific bacterial species and enzymes responsible for ornithine metabolism in the gut and how this interplay affects host health and disease states.

Application in Regenerative Medicine and Tissue Repair

Ornithine is a key player in tissue repair and regeneration, primarily through its role as a precursor for proline and polyamines. creative-proteomics.com These molecules are essential for collagen synthesis and cell proliferation, respectively—two critical processes in healing. nih.gov

Wound Healing: During wound healing, there is a high demand for proline to synthesize collagen, the main structural protein in the skin. nih.gov Ornithine, derived from arginine via the enzyme arginase, accumulates in the wound fluid and serves as a precursor for proline synthesis by fibroblasts. nih.govresearchgate.net Studies in animal models have shown that dietary supplementation with ornithine enhances wound breaking strength and collagen deposition. researchgate.netnih.gov This effect appears to be independent of the nitric oxide synthase (iNOS) pathway, suggesting a direct role in providing the building blocks for repair. nih.govjournals.co.za

Cell Proliferation and Differentiation: Polyamines, synthesized from ornithine via ODC, are vital for cell growth, differentiation, and tissue regeneration. creative-proteomics.comontosight.ai By boosting polyamine levels, ornithine can support the proliferation of cells needed to repair damaged tissue. nih.gov

Biomaterial Coatings: In the context of tissue engineering, synthetic amino acid chains like poly-L-ornithine (PLO) are used as coatings for biomaterials to improve cell attachment, migration, and differentiation. biorxiv.org PLO-coated cellulose (B213188) scaffolds have been investigated for spinal cord injury repair. These scaffolds support the infiltration of neural stem cells and appear to promote their differentiation towards neurons and astrocytes, ultimately supporting motor recovery in animal models. biorxiv.org Poly-L-ornithine is also used in cell culture to induce the differentiation of neural stem cells.

The table below details research findings on ornithine's role in tissue repair.

Research AreaFindingImplication for Regenerative Medicine
Wound Healing Ornithine supplementation increases wound breaking strength and collagen deposition in animal models. researchgate.netnih.govPotential use as a nutritional supplement to support recovery from surgery or injury.
Wound Healing Ornithine serves as a key precursor for proline in wound fibroblasts. nih.govHighlights a direct biochemical mechanism for its role in tissue repair.
Spinal Cord Injury Poly-L-ornithine coated scaffolds support neural stem cell infiltration and differentiation. biorxiv.orgPromising strategy for developing biocompatible scaffolds for neural tissue engineering.
Cell Culture Poly-L-ornithine promotes neural stem cell differentiation. A valuable tool for in vitro studies and the development of cell-based therapies.

Future work in this area will likely involve the development of advanced biomaterials that release ornithine or its derivatives in a controlled manner to promote localized tissue regeneration.

Q & A

Q. What are the key structural and synthetic considerations for DL-Ornithine in experimental design?

this compound (C₅H₁₂N₂O₂) is a racemic mixture of 2,5-diaminopentanoic acid, with distinct mono- and di-salt forms (e.g., hydrochloride salts). A common synthesis method involves the Bucherer-Bergs reaction, utilizing 4-chlorobutanal dimethyl acetal with hydrocyanic acid and ammonium bicarbonate for cyclization and hydrolysis . Researchers must confirm enantiomeric purity using chromatographic techniques (e.g., HPLC-TOFMS) or NMR, as impurities in racemic mixtures can affect biological activity or dosimetric accuracy .

Q. How do the physical properties of this compound influence its handling in laboratory settings?

Key properties include:

  • Melting point : ~233°C (hydrochloride salt) .
  • Solubility : Highly soluble in water but requires acidic conditions (e.g., HCl) for stability; insolubility in organic solvents necessitates derivatization for certain assays .
  • Stability : Pre-irradiation samples show no detectable EPR signal, but irradiated samples develop stable radical signals sensitive to dose . Proper storage at 25°C ± 3°C and ≤35% relative humidity (RH) is critical to prevent hygroscopic degradation .

Q. What EPR spectral features characterize irradiated this compound, and how are they quantified?

Irradiated this compound HCl exhibits a sextet EPR signal with distinct g-factors (e.g., 2.039 ± 0.0016 for S1, 2.024 ± 0.0014 for S2) and hyperfine coupling constants (A₁₁ = 2.325 mT, A⊥ = 1.967 mT) . Signal intensity increases linearly with microwave power up to 5.041 mW without saturation, and dose response is linear between 0.5–50 kGy . Researchers should use S3 (34553.2 Gauss) for optimal sensitivity due to its narrow linewidth (1.918 mT between S2–S3) .

Advanced Research Questions

Q. How can this compound be optimized as an EPR dosimeter for high-dose applications?

  • Concentration tuning : Signal intensity scales with this compound concentration (10–20% in ethylene vinyl acetate/paraffin matrices). Higher concentrations (20%) improve sensitivity but may reduce mechanical stability .
  • Power calibration : Adjust microwave power to ≤5 mW to avoid signal saturation and ensure linearity (Figure 2 in ).
  • G-value calculation : Use the formula G=Asamplenstrong-pitchAstrong-pitchmG = \frac{A_{\text{sample}} \cdot n_{\text{strong-pitch}}}{A_{\text{strong-pitch}} \cdot m}, where G=0.3551±0.0333G = 0.3551 \pm 0.0333 for this compound rods .

Q. What methodologies ensure post-irradiation stability in this compound dosimeters?

  • Short-term stability : Signal intensity decreases by <5% within 5 days post-irradiation (5 kGy dose) but stabilizes thereafter .
  • Long-term stability : Store rods at 25°C and 35% RH; signal variation remains ≤5% over 150 days. Humidity during irradiation (0–100% RH) has negligible impact (±3%) .
  • Validation : Perform periodic EPR measurements against reference standards (e.g., alanine dosimeters) to detect signal drift.

Q. How should researchers resolve contradictions in reported G-values across studies?

Discrepancies in G-values (e.g., 0.3551 ± 0.0333 vs. literature values) may arise from:

  • Matrix effects : Differences in binding materials (e.g., paraffin vs. polymers) altering radical yield .
  • Calibration errors : Use traceable reference dosimeters (e.g., NIST-calibrated sources) and validate spin counts via double integration of EPR spectra .
  • Statistical rigor : Replicate experiments (n ≥ 5) and apply error propagation models to reported uncertainties .

Q. What experimental designs mitigate environmental interference in this compound studies?

  • Humidity control : Pre-equilibrate rods at target RH for 72 hours pre-irradiation to minimize moisture-induced signal variability (<5%) .
  • Light exposure : Store samples in darkness to prevent photolytic degradation, as laboratory light induces no measurable EPR signal in unirradiated samples .
  • Temperature stability : Use thermostated irradiation chambers (±1°C) to avoid thermal radical recombination .

Q. Which advanced analytical techniques complement EPR for this compound characterization?

  • Chromatography : HPLC-TOFMS with chiral columns (e.g., Daicel Chiralpak®) resolves D/L enantiomers, critical for pharmacokinetic studies .
  • Mass spectrometry : NIST reference data (m/z 132.16 for parent ion) confirms molecular identity, though fragmentation patterns require derivatization (e.g., acetylation) .
  • Solubility optimization : Prepare stock solutions in 10% DMSO/40% PEG300/5% Tween-80 for in vitro assays, ensuring <0.1% precipitate after centrifugation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DL-Ornithine
Reactant of Route 2
DL-Ornithine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.